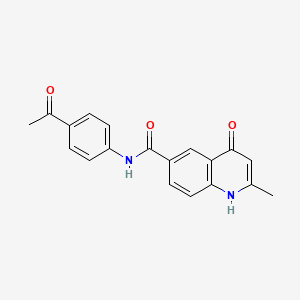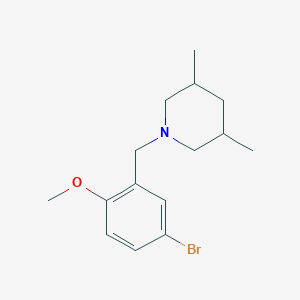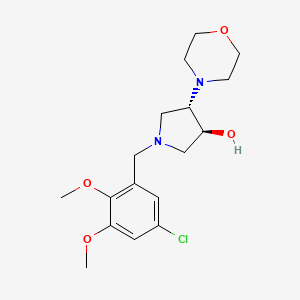
1-(3-methylcyclohexyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylcyclohexyl)-4-phenylpiperazine, also known as MeCPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been studied for its potential use in treating various neurological disorders. MeCPP is a derivative of the widely known drug, mCPP, and has been found to have similar effects on the central nervous system.
Mécanisme D'action
1-(3-methylcyclohexyl)-4-phenylpiperazine acts as a partial agonist at the serotonin receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a decrease in the activity of the serotonin system, which is thought to be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(3-methylcyclohexyl)-4-phenylpiperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior. It has also been found to decrease the activity of the serotonin system, which is thought to be involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylcyclohexyl)-4-phenylpiperazine has several advantages as well as limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and has a high purity. However, one of the limitations is that it has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
1-(3-methylcyclohexyl)-4-phenylpiperazine has the potential to be used as a treatment for various neurological disorders. Future research should focus on studying its long-term effects and determining its efficacy as a treatment. Additionally, research should focus on identifying other potential targets for 1-(3-methylcyclohexyl)-4-phenylpiperazine and exploring its potential use in combination with other drugs. Finally, research should focus on developing new synthesis methods that can produce 1-(3-methylcyclohexyl)-4-phenylpiperazine with a longer half-life.
Méthodes De Synthèse
1-(3-methylcyclohexyl)-4-phenylpiperazine can be synthesized through the reaction of 3-methylcyclohexylamine and benzyl chloride. The reaction takes place in the presence of an acid catalyst and produces 1-(3-methylcyclohexyl)-4-phenylpiperazine as a white crystalline solid with a melting point of 168-170°C.
Applications De Recherche Scientifique
1-(3-methylcyclohexyl)-4-phenylpiperazine has been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to have an affinity for the serotonin receptor, which is involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
1-(3-methylcyclohexyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-15-6-5-9-17(14-15)19-12-10-18(11-13-19)16-7-3-2-4-8-16/h2-4,7-8,15,17H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNUQIOCQMNFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclohexyl)-4-phenylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)
![N-1,3-benzothiazol-2-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5140785.png)

![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)

![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5140810.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5140827.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(4-fluorophenyl)-N-(2-methoxyethyl)propanamide](/img/structure/B5140848.png)
![5'-(4-chlorophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5140856.png)
![N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide](/img/structure/B5140865.png)
![2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5140866.png)
